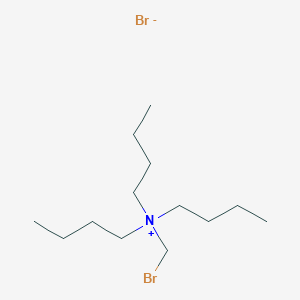![molecular formula C38H60O8-2 B14275336 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 137204-05-8](/img/structure/B14275336.png)
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two tetradecyloxycarbonyl groups and two carboxylate groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 2,5-dihydroxyterephthalic acid with tetradecyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.
Industry: It is used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(ethoxycarbonyl)benzene-1,4-dicarboxylate
- 2,5-Bis(methoxycarbonyl)benzene-1,4-dicarboxylate
- 2,5-Bis(butyloxycarbonyl)benzene-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has longer alkyl chains, which enhance its hydrophobic interactions and make it more suitable for applications involving lipid membranes and hydrophobic environments. This unique structural feature distinguishes it from other compounds with shorter alkyl chains, providing specific advantages in certain applications.
Propiedades
Número CAS |
137204-05-8 |
|---|---|
Fórmula molecular |
C38H60O8-2 |
Peso molecular |
644.9 g/mol |
Nombre IUPAC |
2,5-bis(tetradecoxycarbonyl)terephthalate |
InChI |
InChI=1S/C38H62O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-45-37(43)33-29-32(36(41)42)34(30-31(33)35(39)40)38(44)46-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H,39,40)(H,41,42)/p-2 |
Clave InChI |
CTCDUNSVNKYNRA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCCCCCCC)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
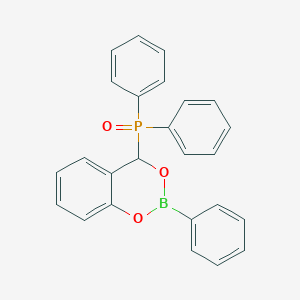
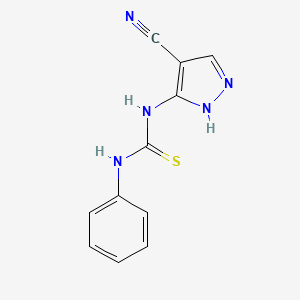
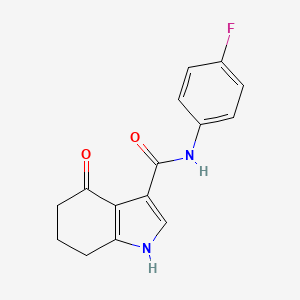
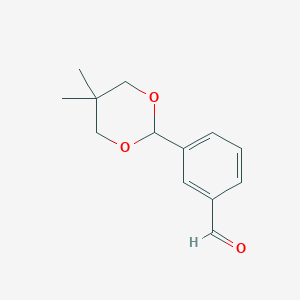
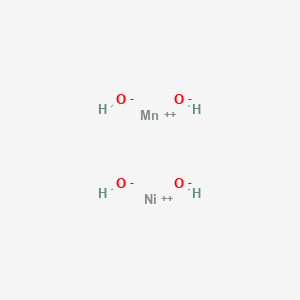
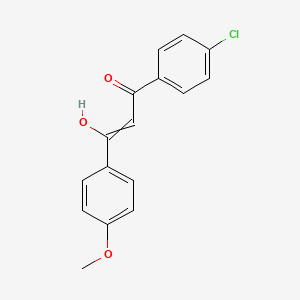
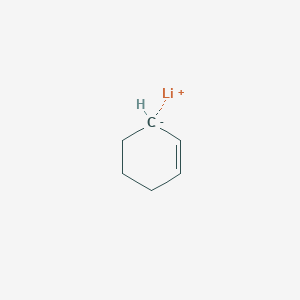
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)


![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
